N'-[(Z)-(3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-[(Z)-(3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[(Z)-(3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(Z)-(3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing DNA degradation . The compound can bind to metal ions, forming stable complexes that can interfere with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Isonicotinic acid [1-(3-methoxy-2-hydroxyphenyl)methylidene]hydrazide
- Isonicotinic acid [1-(4-dimethylaminophenyl)methylidene]hydrazide
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N’-[(Z)-(3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar Schiff base compounds.
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-[(Z)-(3-methoxyphenyl)methylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-11-6-7-13(10-16-11)15(19)18-17-9-12-4-3-5-14(8-12)20-2/h3-10H,1-2H3,(H,18,19)/b17-9- |
InChI Key |
SIFKCRQCRDLCEA-MFOYZWKCSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC |
solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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